Cas no 115655-09-9 (Benzenamine,N,N-diethyl-4-(1,4,4-triphenyl-1,3-butadien-1-yl)-)

Benzenamine,N,N-diethyl-4-(1,4,4-triphenyl-1,3-butadien-1-yl)- structure
115655-09-9 structure
Product name:Benzenamine,N,N-diethyl-4-(1,4,4-triphenyl-1,3-butadien-1-yl)-
CAS No:115655-09-9
MF:C32H31N
MW:429.59524846077
CID:130845
PubChem ID:53422143

Benzenamine,N,N-diethyl-4-(1,4,4-triphenyl-1,3-butadien-1-yl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,N,N-diethyl-4-(1,4,4-triphenyl-1,3-butadien-1-yl)-
    • N,N-diethyl-4-(1,4,4-triphenylbuta-1,3-dienyl)aniline
    • 1-(4-DIETHYLAMINOPHENYL)-1,4,4-TRIPHENYL-1,3-BUTADIENE
    • ACMC-20mlfb
    • AG-D-36743
    • AGN-PC-000GWQ
    • Benzenamine, N,N-diethyl-4-(1,4,4-triphenyl-1,3-butadienyl)-
    • Benzenamine,N,N-diethyl-4-(1,4,4-triphenyl-1,3-butadienyl)- (9CI)
    • CTK4A9424
    • LTCCREOAJNUOQQ-UHFFFAOYSA-N
    • 115655-09-9
    • DTXSID40697978
    • 1-(p-diethylaminophenyl)-1,4,4-triphenyl-1,3-butadiene
    • N,N-DIETHYL-4-(1,4,4-TRIPHENYLBUTA-1,3-DIEN-1-YL)ANILINE
    • Inchi: InChI=1S/C32H31N/c1-3-33(4-2)30-22-20-29(21-23-30)32(28-18-12-7-13-19-28)25-24-31(26-14-8-5-9-15-26)27-16-10-6-11-17-27/h5-25H,3-4H2,1-2H3/b32-25+
    • InChI Key: LTCCREOAJNUOQQ-WGPBWIAQSA-N
    • SMILES: C(N(CC)C1C=CC(/C(/C2C=CC=CC=2)=C/C=C(\C2C=CC=CC=2)/C2C=CC=CC=2)=CC=1)C

Computed Properties

  • Exact Mass: 429.24600
  • Monoisotopic Mass: 429.246
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 8
  • Complexity: 580
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 1
  • Topological Polar Surface Area: 3.2A^2
  • XLogP3: 9.5

Experimental Properties

  • PSA: 3.24000
  • LogP: 8.09640

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